molecular formula C11H17NO4S2 B7559514 2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid

2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid

Cat. No. B7559514
M. Wt: 291.4 g/mol
InChI Key: WVQUFXIXHQMQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid, also known as ETP-46464, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in pain sensation, appetite, and mood regulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects.

Mechanism of Action

2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. This leads to increased levels of endocannabinoids, which can have therapeutic effects. Endocannabinoids are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in treating inflammatory bowel disease, obesity, and addiction. The effects of 2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid are thought to be mediated through the increased levels of endocannabinoids that result from FAAH inhibition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid in lab experiments is that it is a specific inhibitor of FAAH, which allows for the study of the effects of endocannabinoids in a controlled manner. However, the synthesis method for 2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid is complex and requires specialized knowledge and equipment. Additionally, the effects of 2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid may be influenced by factors such as dose and route of administration.

Future Directions

There are several potential future directions for research on 2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid. One area of interest is the development of more potent and selective inhibitors of FAAH. Additionally, the therapeutic potential of FAAH inhibition in various disease states is an area of ongoing research. Finally, the role of endocannabinoids in physiological processes and disease states is an area of active investigation.

Synthesis Methods

2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge and equipment.

Scientific Research Applications

2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid has been studied extensively in preclinical models for its potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in treating inflammatory bowel disease, obesity, and addiction.

properties

IUPAC Name

2-[(5-ethylthiophen-2-yl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S2/c1-3-5-9(11(13)14)12-18(15,16)10-7-6-8(4-2)17-10/h6-7,9,12H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQUFXIXHQMQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(S1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.